REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:8](=S)[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2.C[O:13]C1C=CC([Te](C2C=CC(OC)=CC=2)=O)=CC=1>>[CH3:1][C:2]1([CH3:11])[C:8](=[O:13])[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC(C2)(C1=S)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C2)(C1=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 mg | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:8](=S)[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2.C[O:13]C1C=CC([Te](C2C=CC(OC)=CC=2)=O)=CC=1>>[CH3:1][C:2]1([CH3:11])[C:8](=[O:13])[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC(C2)(C1=S)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C2)(C1=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 mg | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:8](=S)[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2.C[O:13]C1C=CC([Te](C2C=CC(OC)=CC=2)=O)=CC=1>>[CH3:1][C:2]1([CH3:11])[C:8](=[O:13])[C:6]2([CH3:10])[CH2:7][CH:3]1[CH2:4][CH2:5]2
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
CC1(C2CCC(C2)(C1=S)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[Te](=O)C1=CC=C(C=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(C2)(C1=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 mg | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |